molecular formula C23H29NO6 B11303992 trans-4-[({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11303992
M. Wt: 415.5 g/mol
InChI Key: VRZNREAVGVERFB-UHFFFAOYSA-N
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Description

4-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is a common motif in many biologically active molecules.

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

4-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C23H29NO6/c1-4-16-11-20(25)30-21-13(2)19(10-9-18(16)21)29-14(3)22(26)24-12-15-5-7-17(8-6-15)23(27)28/h9-11,14-15,17H,4-8,12H2,1-3H3,(H,24,26)(H,27,28)

InChI Key

VRZNREAVGVERFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone . This intermediate is then reacted with various sodium azides to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the chromen-2-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of many derivatives, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

4-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}METHYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

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